Fexlamose (AER-01): A Technical Overview of a Novel Thiol-Modified Carbohydrate Mucolytic
Fexlamose (AER-01): A Technical Overview of a Novel Thiol-Modified Carbohydrate Mucolytic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexlamose (also known as AER-01 or MUC-031) is a novel, clinical-stage, thiol-modified carbohydrate agent engineered for the treatment of muco-obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its mechanism of action centers on the cleavage of disulfide bonds within the mucin polymer network of mucus, leading to a reduction in mucus viscosity and elasticity.[1][3][4][5][6] This document provides a comprehensive technical overview of Fexlamose, including its chemical structure, mechanism of action, available preclinical data, and experimental methodologies.
Chemical Structure and Properties
Fexlamose is a thiol-modified disaccharide. While the precise IUPAC name is not consistently available in public literature, its chemical formula is C12H22O9S2.[7] The structure is characterized by the introduction of thiol (-SH) groups onto a carbohydrate scaffold.[1][4] This design leverages the natural, non-toxic, and highly water-soluble nature of carbohydrates to deliver the active thiol moiety to the densely packed mucus environment.[4][8]
Table 1: Physicochemical Properties of Fexlamose (AER-01)
| Property | Value/Description | Source |
| Molecular Formula | C12H22O9S2 | [7] |
| General Classification | Thiol-modified carbohydrate | [1][4] |
| Solubility | High aqueous solubility | [4][8] |
| Physical Nature | Polar | [4][8] |
Note: Detailed quantitative physicochemical data such as pKa and logP are not publicly available at the time of this writing.
Mechanism of Action: Mucin Disulfide Bond Cleavage
The pathophysiology of muco-obstructive lung diseases is characterized by the overproduction of highly viscous and elastic mucus, which obstructs airways. This high viscosity is largely due to the extensive cross-linking of mucin polymers via disulfide bonds.[4][5][6]
Fexlamose functions as a potent mucolytic by directly targeting these disulfide bridges. The thiol groups on the Fexlamose molecule participate in a thiol-disulfide exchange reaction, effectively reducing the disulfide bonds and breaking down the cross-linked mucin network. This process leads to a rapid decrease in the viscoelasticity of the mucus, rendering it more liquid and easier to clear from the airways.[1][4][5][6]
Caption: Mechanism of action of Fexlamose.
Preclinical Efficacy
Ex Vivo Mucolytic Activity in Human Sputum
A key preclinical study evaluated the mucolytic efficacy of Fexlamose (referred to as MUC-031 in the publication) on sputum from patients with cystic fibrosis. The study employed rheology to measure the change in the elastic modulus (G'), a measure of mucus stiffness, upon treatment.
Table 2: Comparative Mucolytic Efficacy in Cystic Fibrosis Sputum
| Treatment | Concentration | Mean % Reduction in G' (Elastic Modulus) |
| Fexlamose (MUC-031) | 10 mM | ~85% |
| N-acetylcysteine (NAC) | 10 mM | ~50% |
| rhDNase | 5 µg/mL | ~60% |
Data extracted from a study published in the European Respiratory Journal. The results indicate that Fexlamose is significantly more potent at reducing the elasticity of CF sputum compared to established mucolytics like N-acetylcysteine and rhDNase.
In Vivo Efficacy in a Mouse Model of Muco-obstructive Lung Disease
The therapeutic potential of Fexlamose was also assessed in βENaC-transgenic (Tg) mice, a model that recapitulates key features of human muco-obstructive lung disease.
Table 3: In Vivo Effects of Fexlamose in βENaC-Tg Mice
| Outcome Measure | Treatment | Result |
| Airway Mucus Plugging | Fexlamose (131 mg/mL, intranasal) | Significant decrease |
| Airway Inflammation | Fexlamose (131 mg/mL, intranasal) | Reduction in inflammatory markers |
| Survival | Fexlamose (131 mg/mL, intranasal) | Improved survival rates |
This study demonstrates the in vivo potential of Fexlamose to not only act as a mucolytic but also to reduce associated airway inflammation and improve disease outcomes in a relevant animal model.
Experimental Protocols
Ex Vivo Rheology of Human Sputum
Objective: To quantify the mucolytic activity of Fexlamose on human cystic fibrosis sputum.
Methodology:
-
Sputum Collection: Induced sputum was collected from cystic fibrosis patients.
-
Sample Preparation: Sputum samples were treated with either Fexlamose (MUC-031), N-acetylcysteine (NAC), rhDNase, or a vehicle control.
-
Rheological Measurement: A cone-and-plate rheometer was used to measure the elastic modulus (G') of the sputum samples before and after treatment. Measurements were taken at a constant frequency and strain to ensure comparability.
-
Data Analysis: The percentage reduction in G' was calculated for each treatment group to determine mucolytic efficacy.
References
- 1. US9856283B2 - Thiosaccharide mucolytic agents - Google Patents [patents.google.com]
- 2. aertherapeutics.com [aertherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Aer Therapeutics Begins Phase 2 Trial of Fexlamose for COPD [synapse.patsnap.com]
- 6. aertherapeutics.com [aertherapeutics.com]
- 7. Fexlamose - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
